Fmoc-Gly-OH

Catalog No.
S750257
CAS No.
29022-11-5
M.F
C17H15NO4
M. Wt
297.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Gly-OH

CAS Number

29022-11-5

Product Name

Fmoc-Gly-OH

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

Molecular Formula

C17H15NO4

Molecular Weight

297.3 g/mol

InChI

InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)

InChI Key

NDKDFTQNXLHCGO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O

Synonyms

Fmoc-Gly-OH;Fmoc-glycine;29022-11-5;Fmoc-DL-Glycine;N-9-Fmoc-L-glycine;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycine;N-Fmoc-glycine;N-alpha-FMOC-GLYCINE;N-(9-Fluorenylmethoxycarbonyl)glycine;SBB067133;9-FLUORENYLMETHOXYCARBONYL-GLYCINE;n-[(9h-fluoren-9-ylmethoxy)carbonyl]glycin;N-(9-FLUORENYLMETHOXYCARBONYL)-GLYCINE;2-(9H-fluoren-9-ylmethoxycarbonylamino)aceticacid;{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}aceticacid;2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}aceticacid;(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-ACETICACID;2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)ACETICACID;N-((9H-Fluoren-9-ylmethoxy)carbonyl)glycine;2-[(fluoren-9-ylmethoxy)carbonylamino]aceticacid;2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)ACETICACID;N-Fmocglycine;N-(Fmoc)glycine;NSC334288;FMOC-GLY

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O

Fmoc-Gly-OH, also known as Fmoc-glycine or N-(9-Fluorenylmethoxycarbonyl)glycine, is a key building block used in a scientific research technique called Solid-Phase Peptide Synthesis (SPPS) []. SPPS is a powerful method for creating peptides, which are chains of amino acids found in proteins and many other biological molecules.

Fmoc Protecting Group

The "Fmoc" part of the molecule's name refers to a Fluorenylmethoxycarbonyl (Fmoc) group attached to the glycine's amino group (NH2). This Fmoc group acts as a temporary protecting group during peptide synthesis []. In SPPS, amino acids are attached one by one to a solid support. The Fmoc group ensures that only the desired amino acid reacts in each step, while the remaining amino acids in the peptide chain stay protected. After each coupling step, the Fmoc group can be selectively removed using mild acidic conditions, allowing the next amino acid to be attached.

Applications in Research

Fmoc-Gly-OH is a fundamental building block for synthesizing various peptides in research settings. Here are some specific applications:

  • Studying protein function: Researchers can synthesize peptides that mimic specific regions of a protein to understand its function and interactions with other molecules [].
  • Developing new drugs: Peptide-based drugs are being explored for various diseases. Fmoc-Gly-OH can be used to create these potential drug candidates for further testing [].
  • Probing protein-protein interactions: Short peptides derived from Fmoc-Gly-OH can be used to study how proteins interact with each other, which is crucial for understanding many biological processes [].

Fmoc-Glycine, chemically known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-glycine, is a derivative of glycine that features the protective group 9-fluorenylmethyloxycarbonyl (Fmoc) attached to the amino group. This compound is widely utilized in peptide synthesis due to its ability to protect the amino group during

  • Wear gloves, eye protection, and a lab coat to avoid skin and eye contact.
  • Fmoc-Gly-OH may cause mild irritation upon contact. In case of contact, wash the affected area thoroughly with soap and water.
  • Fmoc-Gly-OH is not a classified hazardous material but should be handled with care in a well-ventilated fume hood.
Primarily related to peptide synthesis. The Fmoc group can be removed under basic conditions, typically using a solution of piperidine, which allows for the free amine to react with other carboxylic acids to form peptide bonds. The activation of the carboxylic acid group is often achieved using coupling reagents such as Dicyclohexylcarbodiimide and Hydroxybenzotriazole (DIC/HOBt) . This method enhances the efficiency of peptide bond formation by minimizing side reactions.

While Fmoc-Glycine itself does not exhibit significant biological activity, it serves as a crucial building block in the synthesis of peptides that may possess various biological functions. Peptides synthesized using Fmoc-Glycine can be designed to interact with specific biological targets, including enzymes and receptors, potentially leading to therapeutic applications .

The synthesis of Fmoc-Glycine typically involves the protection of glycine with the Fmoc group. The general procedure includes:

  • Protection: Glycine is reacted with Fmoc-Cl (Fmoc chloride) in a suitable solvent like dichloromethane.
  • Purification: The resulting Fmoc-Glycine is purified using techniques such as recrystallization or chromatography.
  • Characterization: The product is characterized using methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity and purity .

Fmoc-Glycine has several applications in biochemical research and pharmaceutical development:

  • Peptide Synthesis: It is extensively used in solid-phase peptide synthesis (SPPS), where it acts as a building block for creating longer peptide chains.
  • Proteomics Studies: Fmoc-Glycine derivatives are employed in proteomics for studying protein interactions and functions .
  • Drug Development: The ability to create specific peptides makes it valuable in developing new therapeutics targeting various diseases.

Studies involving Fmoc-Glycine derivatives focus on their interactions within synthesized peptides. These investigations often utilize techniques such as Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA) to evaluate how peptides containing Fmoc-Glycine interact with biological molecules . Such studies are essential for understanding the functional implications of synthesized peptides in biological contexts.

Several compounds share structural similarities with Fmoc-Glycine, primarily other Fmoc-protected amino acids. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
Fmoc-AlanineSimilar protective groupUsed for synthesizing peptides with hydrophobic properties
Fmoc-SerineContains hydroxyl group at side chainEssential for phosphorylation studies
Fmoc-ValineBranched-chain amino acidImparts unique steric properties
Fmoc-LeucineAnother branched-chain amino acidOften used in studies requiring hydrophobic interactions

While all these compounds utilize the Fmoc protective group, their distinct side chains confer unique properties that influence their behavior in biological systems and their utility in peptide synthesis.

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 6 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

29022-11-5

Wikipedia

Fmoc-Glycine

Dates

Modify: 2023-08-15

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